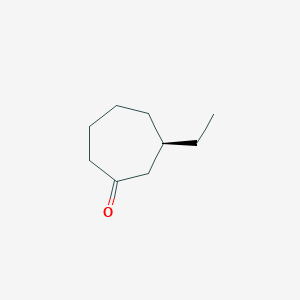
Cycloheptanone, 3-ethyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanone, 3-ethyl-, (3R)- is a chiral cyclic ketone with the molecular formula C9H16O. This compound is characterized by a seven-membered ring with an ethyl group attached to the third carbon in the ®-configuration. It is a colorless liquid with a distinct odor and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization and Decarboxylation of Suberic Acid: Cycloheptanone can be synthesized from the calcium salt of dibasic suberic acid.
Reaction of Cyclohexanone with Sodium Ethoxide and Nitromethane: This method involves the reaction of cyclohexanone with sodium ethoxide and nitromethane to form the sodium salt of 1-(nitromethyl)cyclohexanol.
Ring Expansion of Cyclohexanone with Diazomethane: Cycloheptanone can also be prepared by the ring expansion of cyclohexanone using diazomethane as the methylene source.
Industrial Production Methods
Industrial production of cycloheptanone typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide .
Chemical Reactions Analysis
Types of Reactions
Substitution: Cycloheptanone can participate in various substitution reactions, particularly involving the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used in substitution reactions involving cycloheptanone.
Major Products
Pimelic Acid: Formed from the oxidative cleavage of cycloheptanone.
Cycloheptanol: Produced by the reduction of cycloheptanone.
Scientific Research Applications
Cycloheptanone, 3-ethyl-, (3R)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential use in stereospecific enzymatic reactions involving microorganisms.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cycloheptanone, 3-ethyl-, (3R)- involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reactions and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-membered cyclic ketone with similar chemical properties but a different ring size.
Cyclooctanone: An eight-membered cyclic ketone with similar chemical properties but a larger ring size.
Tropinone: A bicyclic ketone with a nitrogen atom in the ring structure.
Uniqueness
Cycloheptanone, 3-ethyl-, (3R)- is unique due to its seven-membered ring structure and the presence of an ethyl group in the ®-configuration. This chiral center imparts specific stereochemical properties, making it valuable in stereospecific syntheses and reactions.
Properties
CAS No. |
203312-05-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3R)-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
UYVYAGKZXABQIC-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CCCCC(=O)C1 |
Canonical SMILES |
CCC1CCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















